An In-depth Technical Guide to Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate
An In-depth Technical Guide to Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical structure, physicochemical properties, and a comprehensive experimental protocol for its synthesis.
Chemical Structure and Identifiers
Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate is a derivative of methyl salicylate, featuring a chlorosulfonyl group at the C5 position of the benzene ring. This functional group imparts high reactivity to the molecule, making it a versatile reagent in medicinal chemistry.
| Identifier | Value |
| IUPAC Name | methyl 5-(chlorosulfonyl)-2-hydroxybenzoate[1] |
| CAS Number | 60638-81-5[1] |
| Molecular Formula | C₈H₇ClO₅S[1] |
| SMILES | COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)O[2] |
| InChI | InChI=1S/C8H7ClO5S/c1-14-8(11)6-4-5(15(9,12)13)2-3-7(6)10/h2-4,10H,1H3[2] |
Physicochemical Properties
| Property | Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate (Predicted/Estimated) | Methyl Salicylate (Experimental) |
| Molecular Weight | 250.66 g/mol [3] | 152.15 g/mol |
| Boiling Point | 369.7 ± 32.0 °C[3] | 223 °C[4] |
| Melting Point | Not available | -8 °C[4] |
| Density | 1.322 ± 0.06 g/cm³[3] | 1.18 g/cm³[4] |
| Solubility | Soluble in many organic solvents. | Very slightly soluble in water; soluble in ethanol, ether, and glacial acetic acid.[5] |
| Appearance | Expected to be a solid at room temperature. | Colorless to yellowish or reddish oily liquid.[4] |
Spectroscopic Data
Experimental spectroscopic data for Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate is not publicly available. Predicted mass spectrometry data and experimental data for the related compound, methyl salicylate, are provided for reference.
Mass Spectrometry (Predicted for Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate) [2]
| Adduct | m/z |
| [M+H]⁺ | 250.97756 |
| [M+Na]⁺ | 272.95950 |
| [M-H]⁻ | 248.96300 |
Spectroscopic Data for Methyl Salicylate (for comparison)
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¹H NMR: The proton NMR spectrum of methyl salicylate shows distinct signals for the methyl ester protons, the hydroxyl proton, and the aromatic protons, each with characteristic chemical shifts and splitting patterns.[6]
-
¹³C NMR: The carbon-13 NMR spectrum of methyl salicylate displays eight distinct signals, corresponding to the eight unique carbon environments in the molecule.[7]
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IR Spectroscopy: The infrared spectrum of methyl salicylate exhibits characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and aromatic (C-H and C=C) functional groups.[8]
Experimental Protocol: Synthesis of Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate
The following protocol for the synthesis of Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate is adapted from a patented procedure.[9] This method involves the chlorosulfonation of methyl salicylate.
Materials:
-
Methyl salicylate
-
Chlorosulfonic acid
-
Thionyl chloride
Procedure:
-
In a reaction vessel, prepare a mixed solution of chlorosulfonic acid and thionyl chloride. The molar ratio of methyl salicylate to chlorosulfonic acid should be in the range of 1:2.5 to 1:3.5, and the molar ratio of methyl salicylate to thionyl chloride should be 1:1.[9]
-
Cool the mixed solution to a temperature between 0-10°C.[9]
-
Slowly add methyl salicylate dropwise to the cooled mixed solution, ensuring the temperature is maintained between 0-10°C throughout the addition.[9]
-
After the addition is complete, allow the reaction to proceed to completion while maintaining the temperature.
-
Upon completion, the reaction mixture will contain the product, 5-chlorosulfonyl-2-hydroxyl-benzoic acid methyl ester. Further purification steps, such as extraction and crystallization, may be necessary to isolate the pure product.
Safety Precautions:
-
This reaction should be carried out in a well-ventilated fume hood.
-
Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
The reaction is exothermic and requires careful temperature control.
Logical Relationships and Workflows
The following diagrams illustrate the key molecular structure and the synthesis workflow.
Caption: Molecular structure of Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate.
Caption: Experimental workflow for the synthesis of the target compound.
References
- 1. Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate | C8H7ClO5S | CID 12581955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate (C8H7ClO5S) [pubchemlite.lcsb.uni.lu]
- 3. Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate [myskinrecipes.com]
- 4. ICSC 1505 - METHYL SALICYLATE [inchem.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate - Google Patents [patents.google.com]
